molecular formula C15H20ClN3O2S B283651 N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea

N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea

Cat. No. B283651
M. Wt: 341.9 g/mol
InChI Key: STJFWJQRRTWQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as Morinamide, and it belongs to the class of thiourea derivatives. It has a molecular formula of C16H23ClN2O2S and a molecular weight of 356.89 g/mol.

Mechanism of Action

The mechanism of action of Morinamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, Morinamide disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, Morinamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Morinamide has also been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Morinamide is its potent anticancer activity, which makes it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water, which makes it difficult to work with in aqueous solutions. Additionally, the compound is relatively unstable and can degrade over time, which requires careful storage and handling.

Future Directions

There are several potential future directions for research involving Morinamide. One area of interest is the development of new formulations of the compound that address its solubility and stability limitations. Another potential direction is the investigation of the compound's mechanism of action in more detail, which could lead to the development of new cancer treatments. Additionally, the compound's anti-inflammatory and antimicrobial activities could be further explored for the development of new drugs for these indications.
Conclusion:
In conclusion, N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has significant potential for scientific research. Its potent anticancer activity, anti-inflammatory, and antimicrobial properties make it a valuable tool for various fields of research. While the compound has some limitations, there are several potential future directions for research involving Morinamide.

Synthesis Methods

The synthesis of Morinamide involves the reaction between 2-morpholin-4-ylphenylamine and 4-chlorobutanoyl isothiocyanate in the presence of a base. The reaction takes place in anhydrous conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

Morinamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Morinamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death.

properties

Molecular Formula

C15H20ClN3O2S

Molecular Weight

341.9 g/mol

IUPAC Name

4-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C15H20ClN3O2S/c16-7-3-6-14(20)18-15(22)17-12-4-1-2-5-13(12)19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H2,17,18,20,22)

InChI Key

STJFWJQRRTWQBP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl

Origin of Product

United States

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